molecular formula C15H20BFO4 B6148714 methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate CAS No. 1352734-02-1

methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Cat. No.: B6148714
CAS No.: 1352734-02-1
M. Wt: 294.1
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Description

Methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS: 944317-66-2) is a boronate ester derivative featuring a fluorine substituent at the 5-position of the phenyl ring and a methyl acetate group at the 2-position. This compound is widely employed as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and agrochemicals . Its pinacol boronate ester group enhances stability against hydrolysis, making it suitable for diverse synthetic applications .

Properties

CAS No.

1352734-02-1

Molecular Formula

C15H20BFO4

Molecular Weight

294.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves a multi-step process:

    Borylation Reaction: The initial step often involves the borylation of a fluorinated aromatic compound using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the boronic ester intermediate.

    Esterification: The boronic ester intermediate is then subjected to esterification with methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve the scalability of the process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound’s dioxaborolane group facilitates Suzuki-Miyaura cross-coupling , a reaction widely used to form carbon-carbon bonds. Palladium catalysts, such as Pd(dppf)Cl₂, are typically employed to mediate these reactions . For example, in the synthesis of ALK2 inhibitors, the boronic ester undergoes coupling with aryl halides or triflates under palladium catalysis, enabling the construction of complex aromatic systems .

Key Reaction Conditions :

  • Catalyst : Pd(dppf)Cl₂

  • Base : Potassium acetate

  • Temperature : 80°C under argon atmosphere .

This reaction is critical for generating biologically active molecules, such as drug candidates targeting kinase receptors .

Transesterification and Deprotection

The dioxaborolane group undergoes transesterification to release the free boronic acid, a precursor for subsequent reactions. This process is typically achieved using methyl boronic acid in dilute acidic conditions (e.g., 0.1N HCl in acetone) .

Reaction Mechanism :

  • The pinacol ester reacts with methyl boronic acid, displacing the pinacol group.

  • The byproduct (methyl boronic pinacol ester) is removed via evaporation due to its volatility .

Optimal Conditions :

  • Reagent : Excess methyl boronic acid

  • Solvent : 1:1 acetone/water

  • Catalyst : 0.1N HCl .

This method avoids decomposition, ensuring high purity of the deprotected boronic acid .

Nucleophilic Reactions

The boron atom in the dioxaborolane group can form covalent bonds with nucleophiles , such as diols or amines. This reactivity enables applications in organic synthesis, including the design of ligands or functionalized materials. For example, the boronic ester may participate in:

  • Condensation reactions : With diols to form cyclic esters.

  • Amination : With amines to form boron-nitrogen bonds.

While specific kinetic data for these reactions are not detailed in the provided sources, the structural features suggest potential utility in bioconjugation or materials science.

Structural Comparisons with Analogues

The compound’s reactivity is influenced by its fluorinated aromatic system and boronic ester. Below is a comparison with structurally similar compounds:

Compound CAS Number Key Features
Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate454185-98-9Boronic ester at para position; no fluorine .
N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide269410-27-7Acetamide functional group; fluorine at meta position.
Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate956229-86-0Boronic ester at ortho position; no fluorine .

The fluorine substitution in the target compound enhances reactivity in cross-coupling reactions compared to non-fluorinated analogues .

Stability and Handling

The compound’s stability depends on reaction conditions:

  • Acidic conditions : May lead to decomposition (e.g., TFA in DCM) .

  • Mild conditions : Stable under room temperature when stored in cool, dark environments .

Scientific Research Applications

Medicinal Chemistry

Targeting Fluorine in Drug Design
Fluorine atoms are often incorporated into pharmaceuticals to enhance metabolic stability and bioavailability. The presence of the fluorine atom in methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate contributes to its potential as a lead compound for developing new drugs targeting various diseases.

Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related dioxaborolane derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The dioxaborolane group allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for synthesizing biaryl compounds widely used in pharmaceuticals and agrochemicals. The stability of the dioxaborolane moiety under reaction conditions makes it a valuable reagent .

Table: Comparison of Boron Compounds in Cross-Coupling

Compound NameStructureReaction TypeYield (%)
Methyl 2-[5-Fluoro...StructureSuzuki Coupling85
Methyl 2-(4-fluoro...StructureNegishi Coupling90
Methyl 3-(4-methoxy...StructureStille Coupling80

Materials Science

Development of Functional Materials
The incorporation of boron compounds into polymers has led to the development of materials with enhanced thermal and mechanical properties. This compound can serve as a building block for creating advanced materials used in electronics and photonics.

Case Study: Polymer Blends
Recent studies have investigated blends of polymers containing boron compounds and their applications in electronic devices. These materials exhibit improved conductivity and stability under thermal stress .

Mechanism of Action

The mechanism by which methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate exerts its effects is largely dependent on its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit enzymes or modulate receptor activity, leading to various therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to five analogs (Table 1), differing in substituent type, position, or ester group:

Compound Name Molecular Formula Molecular Weight Substituent Position (Phenyl Ring) Key Functional Groups CAS Number Reference ID
Methyl 2-[5-fluoro-2-(dioxaborolan-2-yl)phenyl]acetate (Target) C₁₅H₂₀BFO₄ 294.13 5-Fluoro, 2-boronate Methyl ester 944317-66-2
Methyl 2-[3-fluoro-4-(dioxaborolan-2-yl)phenyl]acetate C₁₅H₂₀BFO₄ 294.13 3-Fluoro, 4-boronate Methyl ester 1259022-70-2
2-Methoxy-4-(dioxaborolan-2-yl)phenyl acetate C₁₅H₂₁BO₅ 292.14 2-Methoxy, 4-boronate Acetate ester 811841-45-9
Methyl 2-[5-chloro-2-(dioxaborolan-2-yl)phenyl]acetate C₁₅H₂₀BClO₄ 310.59 5-Chloro, 2-boronate Methyl ester N/A
5-Fluoro-2-(dioxaborolan-2-yl)benzyl acetate C₁₅H₂₀BFO₄ 294.13 5-Fluoro, 2-boronate Benzyl ester 2142562-01-2
2-(5-Fluoro-2-(dioxaborolan-2-yl)phenyl)acetic acid (Hydrolyzed form of Target) C₁₄H₁₈BFO₄ 280.10 5-Fluoro, 2-boronate Carboxylic acid N/A

Key Observations :

  • Substituent Position : The 5-fluoro substitution in the target compound contrasts with the 3-fluoro analog , which may alter steric and electronic effects during cross-coupling reactions.
  • Halogen Effects : Replacing fluorine with chlorine (e.g., 5-chloro analog) increases molecular weight and may reduce reactivity due to chlorine’s higher electronegativity .
  • Ester Group Variation : The benzyl ester in TRC-F587275-25MG offers different solubility and stability compared to methyl esters.
  • Acid Form : The carboxylic acid derivative lacks ester protection, making it prone to hydrolysis but reactive in carboxylate-mediated couplings.

Q & A

Q. What are the standard synthetic routes for methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or boronic esterification. A common route involves reacting aryl halides with pinacol boronic esters. For example:

  • Step 1: Bromination of a fluorophenylacetic acid derivative followed by esterification with methanol.
  • Step 2: Coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(PPh₃)₄) in dioxane at 90°C for 24 hours under inert atmosphere .
  • Yield: Reported yields range from 43% to 54% depending on purification steps (e.g., acid-base extraction, column chromatography) .

Key Reaction Conditions Table:

StepReagents/CatalystsSolventTemperatureTimeYield
1KOH, HClMeOHReflux5 hrN/A
2Pd(PPh₃)₄, KOAcDioxane90°C24 hr43%

Q. How is this compound characterized, and what analytical techniques are critical?

Methodological Answer: Characterization involves:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and acetate methyl (δ ~3.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity validation (>95%) using reverse-phase C18 columns .
  • Mass Spectrometry (MS): ESI-MS to confirm molecular weight (262.11 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Used in structurally related compounds to resolve stereochemical ambiguities (e.g., benzofuran derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) to enhance coupling efficiency. Evidence suggests Pd(PPh₃)₄ is effective but may require ligand tuning .
  • Solvent Effects: Replace dioxane with THF or toluene to improve solubility of aryl halides .
  • Temperature Gradients: Lower temperatures (e.g., 60°C) may reduce side reactions like protodeboronation .
  • Additives: Use phase-transfer catalysts (e.g., TBAB) to accelerate biphasic reactions .

Data Contradiction Analysis:
Conflicting yields (43% vs. 54%) may arise from differences in workup procedures (e.g., acid quenching vs. neutral extraction). Systematic comparison of purification methods is advised .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Moisture Sensitivity: The boronate ester hydrolyzes in water. Store under anhydrous conditions (0–6°C) with desiccants .
  • Thermal Stability: Decomposition occurs above 90°C. Avoid prolonged exposure to heat during synthesis .
  • Light Sensitivity: No direct evidence, but analogous dioxaborolanes degrade under UV; use amber vials .

Stability Testing Protocol:

Conduct accelerated aging studies (40°C/75% RH for 1 month).

Monitor via HPLC for degradation products (e.g., free boronic acid).

Q. What computational methods are used to predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for Pd-catalyzed coupling steps. Focus on B-O bond dissociation energy (~50 kcal/mol) .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., dioxane vs. DMF) .
  • Docking Studies: Model interactions with catalytic sites (e.g., Pd(0) oxidative addition) .

Case Study:
DFT analysis of similar boronate esters revealed steric hindrance from the pinacol group slows transmetallation—suggesting substituent modifications to enhance reactivity .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁰B/¹¹B isotopes to distinguish boronate peaks .
  • 2D NMR: Employ HSQC and HMBC to assign overlapping signals (e.g., aromatic vs. acetate protons) .
  • Cross-Validation: Compare with crystallographic data from analogs (e.g., fluorobenzofuran derivatives) .

Q. What are the implications of fluorine substitution on the compound’s electronic properties?

Methodological Answer:

  • Electron-Withdrawing Effect: Fluorine at the 5-position increases electrophilicity of the aryl ring, enhancing coupling rates with electron-rich partners .
  • Steric Effects: Meta-fluorine minimally impacts steric bulk but alters resonance stabilization of intermediates .
  • Spectroscopic Impact: ¹⁹F NMR (δ ~-110 ppm) provides a direct probe for monitoring reaction progress .

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